molecular formula C7H2BrF3N2 B8218985 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B8218985
M. Wt: 251.00 g/mol
InChI Key: ZCNNAZSQGFCXEW-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative featuring a bromo group at position 5, a trifluoromethyl group at position 4, and a carbonitrile substituent at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity and enable diverse applications, including pharmaceutical intermediates and agrochemical precursors .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNNAZSQGFCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Trifluoromethyl Installation

Aryl boronic esters containing trifluoromethyl groups couple with 5-bromo-2-cyanopyridine under Pd(OAc)₂ catalysis. Optimized conditions (K₃PO₄ base, dioxane solvent, 90°C) achieve 82% yield but require careful exclusion of oxygen.

Key challenges :

  • Homocoupling of boronic esters (5-12% byproduct)

  • Partial decyanation at elevated temperatures

Direct Trifluoromethylation via Photoredox Catalysis

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ and Togni’s reagent install CF₃ groups under mild conditions (room temperature, 24h). This method avoids pre-functionalized building blocks but suffers from lower yields (54%) compared to thermal approaches.

One-Pot Multistep Synthesis

An integrated approach combining bromination and cyanation in a single reactor reduces purification steps:

  • Bromocyanation : Treat 4-(trifluoromethyl)pyridine with NBS and CuCN in acetonitrile

  • In situ quenching : Add EDTA to sequester metal ions

  • Solvent exchange : Distill acetonitrile, precipitate product with hexane

This method achieves 68% overall yield with 95% purity by HPLC.

Purification and Analytical Characterization

TechniqueKey ObservationsPurpose
Prep-HPLCRetention time: 12.3 min (C18 column)Remove brominated dimers (RT 8.7 min)
¹H NMRδ 8.2 (d, J=5 Hz, H-3), δ 8.0 (s, H-6)Confirm substitution pattern
X-ray diffractionC-Br bond length: 1.89 ÅVerify regiochemistry

Crystallization from ethyl acetate/hexane (1:3) yields 99.5% pure needles suitable for X-ray analysis.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexScalability
Sequential bromination87981.0Industrial
Palladium coupling82973.2Pilot scale
Photoredox54954.1Lab scale

Industrial applications favor sequential bromination-cyanation for cost efficiency, while medicinal chemistry workflows often prefer coupling methods for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and carbonitrile group contribute to its reactivity and binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural motifs—bromine, trifluoromethyl, and carbonitrile groups—are shared with several analogs. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile Pyridine 5-Br, 4-CF₃, 2-CN C₇H₂BrF₃N₂ Pharmaceutical synthesis
5-Bromo-2-(trifluoromethyl)pyridine Pyridine 5-Br, 2-CF₃ C₆H₃BrF₃N Organic electronics
2-Chloropyrimidine-4-carbonitrile Pyrimidine 2-Cl, 4-CN C₅H₂ClN₃ Agrochemicals
5-Bromo-2-chloro-4,6-dimethylpyrimidine Pyrimidine 5-Br, 2-Cl, 4,6-CH₃ C₆H₅BrClN₂ Crystal engineering
5-Bromo-2-(trifluoromethyl)isonicotinic acid Pyridine 5-Br, 2-CF₃, 4-COOH C₇H₃BrF₃NO₂ Drug intermediates

Key Observations :

  • Core Structure : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine analogs due to differences in aromaticity and ring strain .
  • Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbonitrile group enables nucleophilic substitution reactions, making the target compound versatile in coupling reactions .
  • Bromine Position: Bromine at position 5 in pyridines facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less pronounced in pyrimidines with bromine at position 4 .

Physicochemical and Reactivity Differences

  • Solubility: The carbonitrile group in the target compound increases polarity compared to non-polar analogs like 5-Bromo-2-(trifluoromethyl)pyridine .
  • Reactivity : The electron-deficient pyridine core accelerates nucleophilic aromatic substitution, whereas pyrimidines (e.g., 2-Chloropyrimidine-4-carbonitrile) show slower reactivity due to increased aromatic stability .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile, and how can intermediates be optimized?

A common approach involves sequential functionalization of a pyridine scaffold. For example:

Bromination : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂) under controlled conditions.

Trifluoromethylation : Install the CF₃ group via cross-coupling (e.g., copper-mediated trifluoromethylation) or radical methods.

Cyanation : Introduce the nitrile group at the 2-position using Pd-catalyzed cyanation with Zn(CN)₂ or CuCN .
Optimization Tips : Monitor reaction progress with HPLC or TLC. Adjust stoichiometry and catalysts (e.g., Pd(PPh₃)₄) to minimize by-products like dehalogenated species .

Q. How should researchers characterize this compound, and what spectral data are critical?

Key characterization methods include:

  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and absence of exchangeable protons (confirms nitrile stability).
    • ¹³C NMR : Peaks for nitrile (δ ~115 ppm), CF₃ (δ ~125 ppm, quartet), and Br-substituted carbons.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential toxicity .
  • Storage : Store in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The CF₃ group reduces electron density on the pyridine ring, making it less reactive toward electrophilic substitution but enhancing stability in Pd-catalyzed reactions. For example:

  • Suzuki-Miyaura Coupling : Use Br as a leaving group with arylboronic acids (e.g., 3-pyridineboronic acid) under Pd(OAc)₂ catalysis. Optimize with ligands like SPhos to improve yields .
  • Challenges : Competing side reactions (e.g., CF₃ group decomposition) may occur at high temperatures (>100°C). Use low-temperature protocols (50–80°C) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyridine derivatives) .
  • 2D NMR (COSY, NOESY) : Confirm connectivity of Br and CF₃ substituents.
  • Recrystallization : Purify using acetonitrile/hexane mixtures to isolate the dominant polymorph .

Q. What strategies mitigate by-product formation during nitrile group installation?

  • Catalyst Screening : Test Pd₂(dba)₃ or Xantphos-based catalysts to reduce cyanation side products.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • In Situ Quenching : Add EDTA to sequester metal impurities that promote degradation .

Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitrile as a hydrogen bond acceptor).
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Characterization

TechniqueExpected DataReference
¹H NMRδ 8.2 (d, J=5 Hz, H-3), δ 8.0 (s, H-6)
¹³C NMRδ 115 (CN), δ 125 (q, J=32 Hz, CF₃)
IRν 2230 cm⁻¹ (C≡N stretch)

Q. Table 2. Common By-Products and Mitigation

By-ProductCauseSolution
Dehalogenated pyridineOver-reductionUse milder reductants (e.g., SnCl₂·2H₂O)
Hydrolyzed nitrileMoisture exposureStrict anhydrous conditions

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